(R)-2,4-Dihydroxy-3,3-dimethylbutanamide
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Overview
Description
®-2,4-Dihydroxy-3,3-dimethylbutanamide is an organic compound with a unique structure that includes two hydroxyl groups and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,4-Dihydroxy-3,3-dimethylbutanamide typically involves the reaction of a suitable precursor with reagents that introduce the hydroxyl and amide functionalities. One common method involves the use of a starting material such as 3,3-dimethylbutanoic acid, which is then subjected to hydroxylation and amidation reactions under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-2,4-Dihydroxy-3,3-dimethylbutanamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2,4-Dihydroxy-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups to halides, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
®-2,4-Dihydroxy-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2,4-Dihydroxy-3,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
(S)-2,4-Dihydroxy-3,3-dimethylbutanamide: The enantiomer of the compound, which may have different biological activity.
2,4-Dihydroxy-3,3-dimethylbutanoic acid: Lacks the amide group but has similar hydroxyl functionalities.
3,3-Dimethylbutanamide: Lacks the hydroxyl groups but retains the amide functionality.
Uniqueness
®-2,4-Dihydroxy-3,3-dimethylbutanamide is unique due to its specific combination of functional groups and its chiral nature. This allows it to interact with biological targets in a stereospecific manner, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R)-2,4-dihydroxy-3,3-dimethylbutanamide |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3-8)4(9)5(7)10/h4,8-9H,3H2,1-2H3,(H2,7,10)/t4-/m0/s1 |
InChI Key |
VNQLNIMYRMBBIN-BYPYZUCNSA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)N)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)N)O |
Origin of Product |
United States |
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